11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
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Overview
Description
11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes multiple methoxy groups and a hexahydrobenzo[b][1,4]benzodiazepin-7-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehydes with diamines, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different pharmacological properties.
Scientific Research Applications
11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is unique due to its specific structural features, including the presence of multiple methoxy groups and its hexahydrobenzo[b][1,4]benzodiazepin-7-one core. These structural elements may contribute to its distinct pharmacological properties and potential therapeutic applications.
Properties
CAS No. |
312621-97-9 |
---|---|
Molecular Formula |
C28H28N2O4 |
Molecular Weight |
456.5g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H28N2O4/c1-32-20-11-8-17(9-12-20)19-14-23-27(24(31)15-19)28(30-22-7-5-4-6-21(22)29-23)18-10-13-25(33-2)26(16-18)34-3/h4-13,16,19,28-30H,14-15H2,1-3H3 |
InChI Key |
DIUKLAVPJZFJAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)OC)OC)C(=O)C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)OC)OC)C(=O)C2 |
Origin of Product |
United States |
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